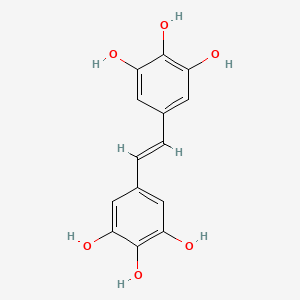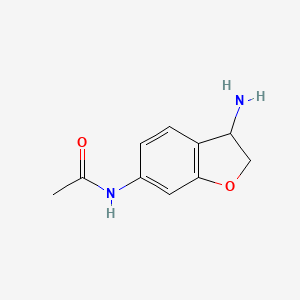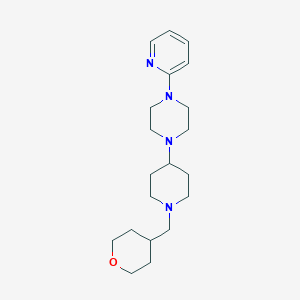
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid” is a laboratory chemical . It’s also known by several synonyms such as SB00572DA, SB00572EA, SB00572EE, SB00572FA, SB00572SC, SB00572ZZ . “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride” has a molecular formula of C11H6Cl3NO2 and a molecular weight of 290.524 .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride” has been analyzed using various techniques. The compound crystallizes in the orthorhombic crystal system of P-21 21 21 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride” include a molecular formula of C11H6Cl3NO2, a molecular weight of 290.524 , and a melting point of 95°C . It appears as a white-yellow crystalline powder .科学的研究の応用
Synthesis and Antipathogenic Activity
Research into similar isoxazole derivatives has led to the synthesis of acylthioureas with significant antipathogenic activities, particularly against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds exhibit potential as novel antimicrobial agents with antibiofilm properties, demonstrating the chemical versatility and applicability of isoxazole derivatives in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer and Antimicrobial Agents
Isoxazole compounds have been explored for their anticancer and antimicrobial properties. A study involving the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines showed promising results against a panel of 60 cancer cell lines. Furthermore, these compounds displayed significant in vitro antibacterial and antifungal activities, underscoring their potential in combating pathogenic microorganisms and cancer (Katariya, Vennapu, & Shah, 2021).
Mosquito Larvicidal Activity
The synthesis of novel isoxazole-containing compounds has demonstrated efficacy in mosquito larvicidal activity, particularly against Culex quinquefasciatus larvae. This indicates the potential of such compounds in developing safer and more effective insecticides, contributing to the control of mosquito-borne diseases (Rajanarendar et al., 2010).
Pharmaceutical Co-crystals
Studies on pharmaceutical co-crystals involving isoxazole derivatives have shown improved solubility and dissolution rates compared to parent compounds. This suggests the utility of isoxazole-based co-crystals in enhancing the bioavailability of pharmaceuticals, offering a promising strategy for drug formulation and development (Aitipamula et al., 2012).
Herbicidal Activity
Isoxazole derivatives have also been synthesized as herbicidal inhibitors, displaying potent herbicidal activities. Such compounds contribute to agricultural sciences by providing new avenues for controlling weeds and improving crop yield, highlighting the diverse applicability of isoxazole derivatives in both pharmaceutical and agricultural sectors (Wang, Li, Li, & Huang, 2004).
Safety and Hazards
“3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
Similar compounds like dicloxacillin, a penicillin derivative, have been found to target penicillin-binding proteins (pbps) located inside the bacterial cell wall .
Mode of Action
This interaction results in the bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .
Biochemical Pathways
One metabolite was identified as 1-(2,6-dichlorophenyl)-1,3-dihydro-2h-indol-2-one, which is produced as a consequence of dehydration and lactam formation reactions .
Pharmacokinetics
Similar compounds like diclofenac have been found to be rapidly and completely absorbed when given orally, with the area under the plasma concentration-time curve (auc) being proportional to the dose .
Result of Action
Similar compounds like diclofenac have been found to exert a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .
Action Environment
Safety data sheets for similar compounds suggest that they should be stored in a well-ventilated place, with the container kept tightly closed . This implies that factors such as temperature, humidity, and light exposure could potentially influence the compound’s stability and efficacy.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYBCDPLAPYNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2764046.png)

![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)
![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)
![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)
![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)
